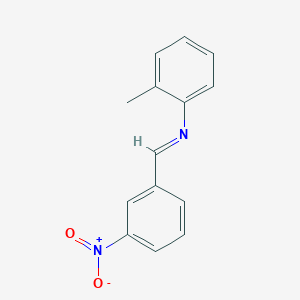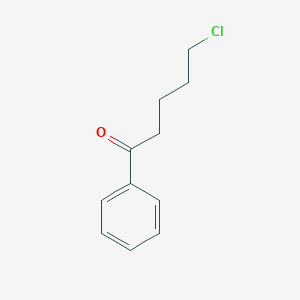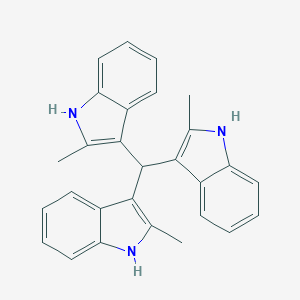
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole, also known as MIT-7, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the family of indole derivatives and has gained significant attention due to its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical And Physiological Effects
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of viruses.
Advantages And Limitations For Lab Experiments
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for further research. However, one limitation of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole is its low solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for research on 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and in clinical trials.
Synthesis Methods
The synthesis of 3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole involves a multi-step process that includes the reaction of 2-methylindole with formaldehyde and subsequent reaction with N-methyl-2-aminobenzaldehyde. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
602-04-0 |
|---|---|
Product Name |
3-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methyl-1H-indole |
Molecular Formula |
C28H25N3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C28H25N3/c1-16-25(19-10-4-7-13-22(19)29-16)28(26-17(2)30-23-14-8-5-11-20(23)26)27-18(3)31-24-15-9-6-12-21(24)27/h4-15,28-31H,1-3H3 |
InChI Key |
VSUPNIKEXVROFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(NC4=CC=CC=C43)C)C5=C(NC6=CC=CC=C65)C |
Other CAS RN |
602-04-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



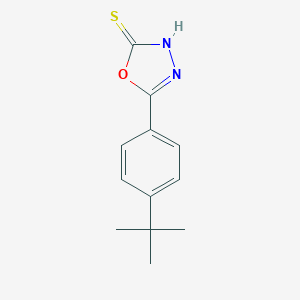
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
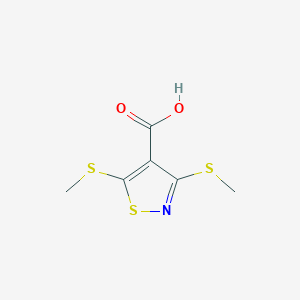
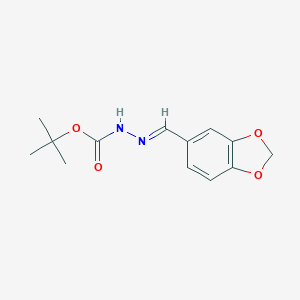
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
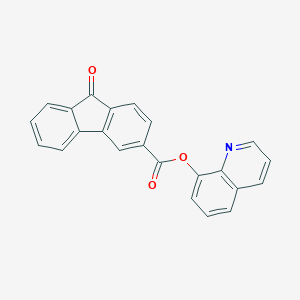
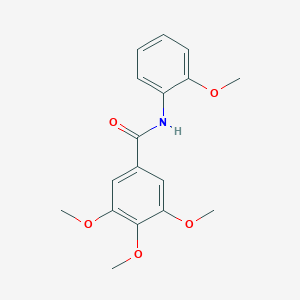
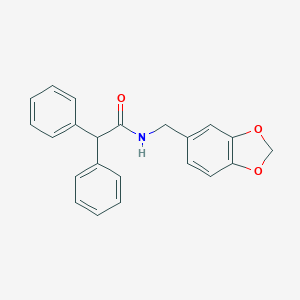
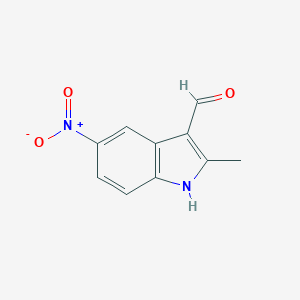
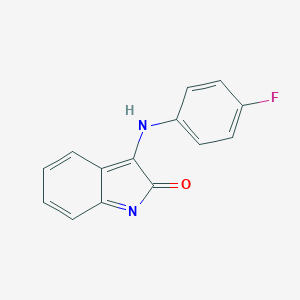
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
